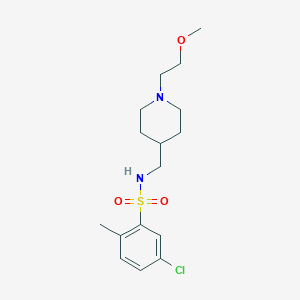

2-(3-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(3-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate” is a synthetic derivative with a coumarin core . Coumarin derivatives are known for their wide range of biological activities and are used in the production of biologically active compounds .

Synthesis Analysis

The synthesis of such compounds involves various reaction methods . The structures of the synthesized products are characterized by FTIR spectroscopy, 1 H-NMR, 13 C-NMR, and HRMS .Molecular Structure Analysis

The molecular structure of this compound is related to other coumarin derivatives, which are characterized by a benzopyrone structure . The exact structure would need to be determined through detailed spectroscopic analysis.Applications De Recherche Scientifique

Anticancer Potential

Research indicates that derivatives of 2H-chromene, such as ethyl 2-amino-6-(3',5'-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, exhibit significant cytotoxicity against a range of hematologic and solid tumor cells. These compounds, including stable analogs, have shown promise in overcoming drug resistance in cancer cells, making them potential candidates for cancer treatment, particularly in cases of multiple drug resistance (Das et al., 2009).

Antibacterial Activity

2H-chromene derivatives have been explored for their antibacterial properties. For instance, synthesized compounds like 4-hydroxy-chromen-2-one have shown high levels of bacteriostatic and bactericidal activity against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. This highlights the potential of 2H-chromene derivatives in developing novel antibacterial agents (Behrami & Dobroshi, 2019).

Photochromic Materials and Natural Products

Chromene compounds are significant in synthesizing photochromic materials and biologically active natural products. They have been utilized in the synthesis of naphthopyran and naphthopyrandione units, which are crucial components of photochromic materials. This demonstrates the versatility of chromene derivatives in various applications ranging from material science to natural product synthesis (Rawat et al., 2006).

Organic Synthesis

2H-chromene derivatives have been instrumental in organic synthesis, such as in the Wittig homologation of 2-(chloromethyl)-2H-chromen-2-ol derivatives. This process has enabled the synthesis of substituted 2,3-dihydrobenzoxepine-4-carboxylates, showcasing the chemical versatility and applicability of these compounds in synthetic chemistry (Raju et al., 2012).

Development of Complexes with Metal Ions

Chromene derivatives have been used to form complexes with metal ions like platinum(II) and palladium(II). These complexes have potential applications in various fields, including catalysis and materials science. The study of such complexes can lead to the development of new materials with unique properties (Budzisz et al., 2004).

Medicinal Chemistry

In medicinal chemistry, the synthesis and modification of 2H-chromene derivatives have led to the discovery of compounds with significant biological activities. For instance, compounds like ethyl 2-amino-3-cyano-4-(2-ethoxy-2-oxoethyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-4-carboxylate have been characterized for their potential medicinal applications (Boominathan et al., 2011).

Propriétés

IUPAC Name |

[2-(3-methoxyphenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O6/c1-23-14-7-4-6-12(9-14)16(20)11-24-18(21)15-10-13-5-2-3-8-17(13)25-19(15)22/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAWYVJVBHYJRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)COC(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B2925657.png)

![N-Methyl-N-[2-oxo-2-[2-(1H-pyrazol-5-yl)piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2925665.png)

![ethyl 4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2925669.png)

![N-(furan-2-ylmethyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide](/img/structure/B2925674.png)